Fmoc-D-Cys(Mbzl)-OH

Descripción general

Descripción

Fmoc-D-Cys(Mbzl)-OH is a synthetic amino acid derivative that has been used in a variety of scientific applications. It has been used in protein synthesis, peptide synthesis, and as a reagent in chemical synthesis. Fmoc-D-Cys(Mbzl)-OH is a product of the reaction of Fmoc-D-Cys(Mbzl) and H2O, with the resulting product being Fmoc-D-Cys(Mbzl)-OH. This product has been used in a variety of scientific applications due to its unique properties.

Aplicaciones Científicas De Investigación

Application in Peptide and Protein Science

Summary of the Application

“Fmoc-D-Cys(Mbzl)-OH” is used in the field of peptide and protein science. It is a cysteine protecting group that enables a vast array of peptide and protein chemistry . Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Methods of Application

The methods of application involve protecting group chemistry for the cysteine thiol group. This process enables the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . The specific technical details or parameters would depend on the particular peptide or protein being synthesized.

Results or Outcomes

The use of “Fmoc-D-Cys(Mbzl)-OH” as a cysteine protecting group has enabled increasingly sophisticated strategies for the protection and deprotection of cysteine. This has facilitated the synthesis of complex disulfide-rich peptides, the semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Application in the Synthesis of Bio-Inspired Peptide Crypto-Thioesters

Summary of the Application

“Fmoc-D-Cys(Mbzl)-OH” is used in the synthesis of bio-inspired peptide crypto-thioesters. Despite recent advances, the direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field .

Methods of Application

A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed . The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .

Results or Outcomes

The use of “Fmoc-D-Cys(Mbzl)-OH” in this context has enabled access to peptide thioester surrogates. The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .

Application in Peptide and Protein Synthesis

Summary of the Application

“Fmoc-D-Cys(Mbzl)-OH” is used in the field of peptide and protein science. It is a cysteine protecting group that enables a vast array of peptide and protein chemistry .

Methods of Application

The methods of application involve protecting group chemistry for the cysteine thiol group. This process enables the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Propiedades

IUPAC Name |

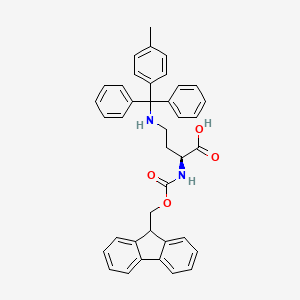

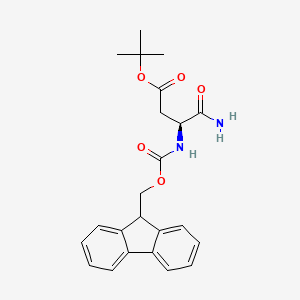

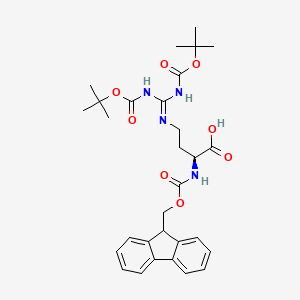

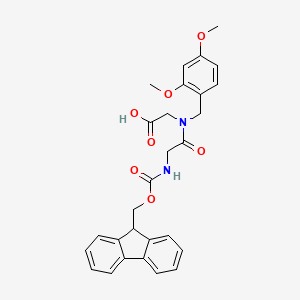

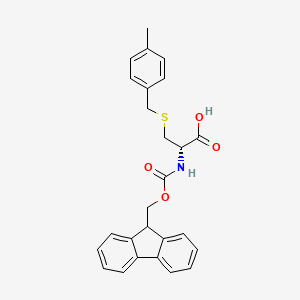

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYBTXFHTQYWCZ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301145111 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Cys(Mbzl)-OH | |

CAS RN |

200354-41-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.